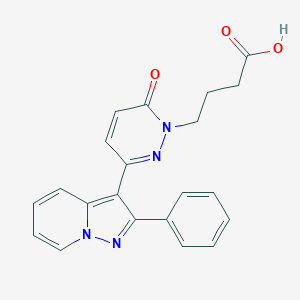

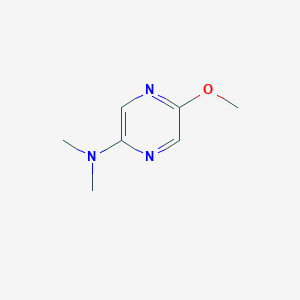

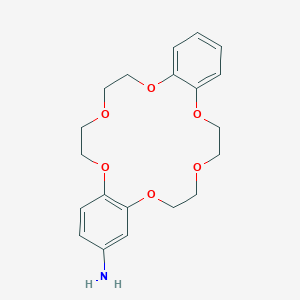

![molecular formula C7H4BrNO B144829 5-Bromobenzo[d]oxazol CAS No. 132244-31-6](/img/structure/B144829.png)

5-Bromobenzo[d]oxazol

Descripción general

Descripción

5-Bromobenzo[d]oxazole is a brominated heterocyclic compound that is part of the oxazole family. Oxazoles are five-membered aromatic rings containing both nitrogen and oxygen atoms. The presence of the bromine atom on the benzene ring of the oxazole structure makes it a valuable intermediate for various chemical reactions and applications, particularly in the field of organic electronics and pharmaceuticals.

Synthesis Analysis

The synthesis of brominated oxazole derivatives can be achieved through various methods. For instance, the one-pot synthesis of dibromobenzo[bistriazole] derivatives, which are structurally related to 5-Bromobenzo[d]oxazole, has been reported to yield compounds with different optoelectronic properties, indicating the versatility of such brominated compounds in electronics applications . Similarly, the synthesis of brominated triazoles through regioselective alkylation and subsequent Suzuki cross-coupling reactions demonstrates the utility of bromine as a directing group in the synthesis of poly-substituted heterocycles .

Molecular Structure Analysis

The molecular structure of brominated oxazole derivatives has been extensively studied. For example, the crystal structure and quantum mechanical studies of a related compound, 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, have been reported, providing insights into the optimized geometrical structures, atomic charges, and molecular electrostatic potential . These studies are crucial for understanding the reactivity and interaction of such molecules with other chemical entities.

Chemical Reactions Analysis

Brominated oxazoles can undergo various chemical reactions, leveraging the bromine atom as a reactive site for further functionalization. The synthesis of benzo[d]isoselenazole and benzo[d]isothiazole via a CuBr2-catalyzed annulation reaction exemplifies the reactivity of brominated intermediates . Additionally, the regiospecific synthesis of 2-arylbenzothiazoles using a bromine atom to direct cyclization further highlights the importance of bromine in constructing complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles like 5-Bromobenzo[d]oxazole are influenced by the presence of the bromine atom. These properties include solubility, electronic effects, and reactivity patterns. For instance, a study on brominated benzotriazoles, which are structurally related to oxazoles, showed that the number and position of bromine atoms significantly affect the solubility and electronic properties of these compounds . Such properties are essential for the development of inhibitors for protein kinases and other biological targets.

Aplicaciones Científicas De Investigación

5-Bromobenzo[d]oxazol: Un análisis exhaustivo de las aplicaciones de investigación científica

Simulación de procesos en ingeniería química: This compound se utiliza en la creación de archivos de datos de propiedades termodinámicas, como los archivos IK-Cape, que son esenciales para simuladores de procesos como Aspen Plus. Estos simuladores ayudan en el diseño, optimización y análisis de procesos químicos mediante el modelado preciso de las propiedades de los compuestos involucrados.

Espectroscopia infrarroja: Las herramientas cuánticas aprovechan el this compound en la interpretación de espectros infrarrojos (IR). Esta aplicación es significativa en la identificación molecular y el estudio de las vibraciones moleculares, lo que contribuye a los avances en la química analítica.

Química farmacéutica: Como parte de la clase de compuestos oxazol, el this compound se considera una estructura clave en muchos compuestos biológicamente activos. Sus derivados se exploran a menudo para determinar posibles propiedades medicinales y esfuerzos de descubrimiento de fármacos.

Química sintética: La versatilidad del compuesto se aprovecha en estrategias de química sintética dirigidas al ensamblaje de oxazoles. Sirve como bloque de construcción para crear moléculas complejas con diversas aplicaciones funcionales.

Ciencia de materiales: En la ciencia de materiales, las propiedades del this compound pueden explotarse en el desarrollo de nuevos materiales con resistencias térmica y química específicas, contribuyendo a innovaciones en este campo.

Estas son algunas de las aplicaciones únicas del this compound en la investigación científica. Cada aplicación demuestra la versatilidad e importancia del compuesto en diversos campos de estudio.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Research on oxazole-based molecules, including 5-Bromobenzo[d]oxazole, is ongoing, with a focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds . These compounds may help overcome drug resistances, increase bioactivities, and contribute significantly to drug discovery and synthesis .

Propiedades

IUPAC Name |

5-bromo-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOGTWDYLFKOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927595 | |

| Record name | 5-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132244-31-6 | |

| Record name | 5-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromobenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

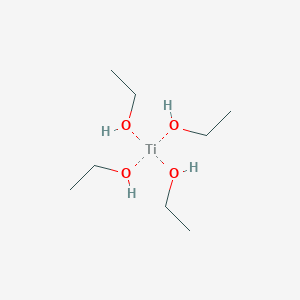

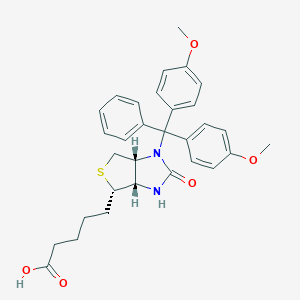

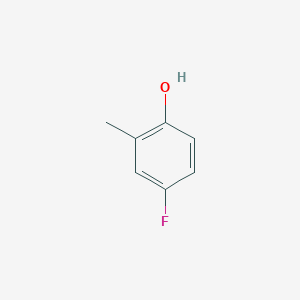

![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)

![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)